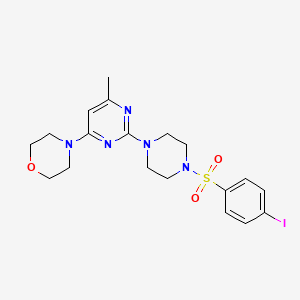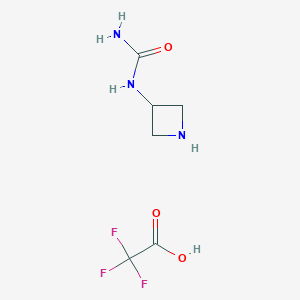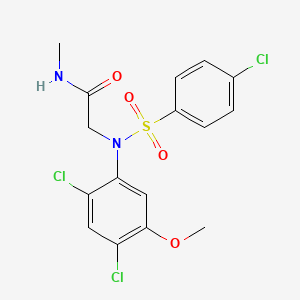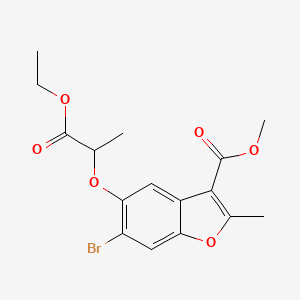![molecular formula C19H19ClN2O B2701895 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 349417-98-7](/img/structure/B2701895.png)
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, commonly referred to as CPPC, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPPC is a member of the piperazine family of compounds, which are characterized by their cyclic structure and nitrogen-containing heterocyclic ring. CPPC was first synthesized in the laboratory by the reaction of 3-chlorophenylpiperazine and phenylprop-2-en-1-one, and has since been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Properties
A study highlighted the synthesis and investigation of a series of 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities. Among these derivatives, compounds with 3-chlorophenyl substitutions exhibited promising antiproliferative agents compared to cisplatin, a known effective anticancer drug. This finding suggests the compound’s utility in developing anticancer agents, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Chemical Structure Analysis
Research on the crystal structure of related compounds, such as cinnarizinium fumarate, reveals the conformation and bonding patterns that can influence the compound's interaction with biological targets. The structural analysis assists in understanding the compound's chemical behavior and potential biological activities (Kavitha, Yıldırım, Jasinski, Yathirajan, & Butcher, 2012).
Allosteric Enhancers of A1 Adenosine Receptor
A study synthesized and evaluated a series of derivatives as allosteric enhancers of the A1 adenosine receptor, indicating the compound’s role in modulating receptor activity. This application is critical in designing drugs targeting the A1 adenosine receptor, potentially offering new therapeutic strategies for diseases influenced by this receptor (Romagnoli et al., 2008).
Antidepressant and Antianxiety Activities
Another research explored the synthesis of novel derivatives with potential antidepressant and antianxiety activities. This study provides insights into the compound’s utility in psychiatric disorder treatment, showcasing its relevance in developing new therapeutic agents (Kumar et al., 2017).
Novel Compound Synthesis
Research into the synthesis of novel compounds, including those with 3-chlorophenyl, demonstrates the compound's versatility as a precursor in creating a variety of pharmacologically relevant molecules. These compounds have potential applications across different therapeutic areas, underscoring the compound’s significance in drug discovery and development (Wujec & Typek, 2023).
Propiedades
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQURPIWJSBIDR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)


![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)
![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)

![(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2701827.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2701829.png)

![N-cyclohexyl-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2701833.png)
